molecular formula C14H19NO3 B14387170 2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate CAS No. 88309-69-7

2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate

Katalognummer: B14387170
CAS-Nummer: 88309-69-7
Molekulargewicht: 249.30 g/mol
InChI-Schlüssel: MSDLYDRUMHEWRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate is a chemical compound with a complex structure that includes both carbamate and phenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate typically involves the reaction of isopropyl alcohol with phenyl isocyanate, followed by the addition of 2-methylprop-1-en-1-yl group. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-methoxy-4-(prop-2-en-1-yl)phenol
  • 2-Hydroxy-2-methylpropiophenone
  • Benzene, (2-methyl-1-propenyl)-

Uniqueness

Compared to similar compounds, 2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes.

Eigenschaften

CAS-Nummer

88309-69-7

Molekularformel

C14H19NO3

Molekulargewicht

249.30 g/mol

IUPAC-Name

(2-propan-2-yloxyphenyl) N-(2-methylprop-1-enyl)carbamate

InChI

InChI=1S/C14H19NO3/c1-10(2)9-15-14(16)18-13-8-6-5-7-12(13)17-11(3)4/h5-9,11H,1-4H3,(H,15,16)

InChI-Schlüssel

MSDLYDRUMHEWRI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=CC=C1OC(=O)NC=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.